2-Propoxybenzonitrile

Description

Historical Perspectives in Benzonitrile (B105546) Chemistry Research

The journey into the world of benzonitriles began in the mid-19th century. While a specific historical account for the initial synthesis of 2-propoxybenzonitrile is not extensively documented, the foundational chemistry of its parent molecule, benzonitrile, is well-established. Benzonitrile derivatives have since become a cornerstone in organic synthesis, serving as crucial intermediates in the production of a wide array of chemical products. ontosight.ai Their value stems from the reactivity of the nitrile group and the stability of the benzene (B151609) ring, allowing for a diverse range of chemical modifications. ontosight.ai Over the decades, research has expanded from fundamental synthesis and reactivity studies to the exploration of benzonitriles as key building blocks in the creation of complex molecules with specific functional properties. This has paved the way for the investigation of substituted benzonitriles like this compound, where the introduction of a propoxy group at the ortho position significantly influences the molecule's properties and potential applications.

Structural Framework and Functional Group Significance in Academic Inquiry

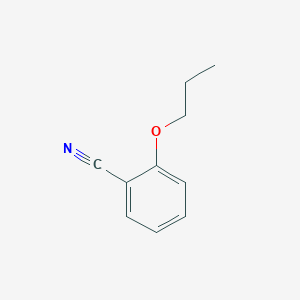

The structure of this compound, as the name suggests, consists of a benzene ring substituted with a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group at the ortho position (carbon 2). This specific arrangement of functional groups is of considerable interest to researchers.

The benzonitrile backbone provides a stable aromatic platform that can be further functionalized. The nitrile group is a highly versatile functional group in organic synthesis. Its electron-withdrawing nature influences the electronic properties of the aromatic ring, and it can be converted into various other functional groups, such as amines, carboxylic acids, and amides, providing a gateway to a wide range of other compounds.

The propoxy group , an ether linkage with a three-carbon alkyl chain, imparts several key characteristics. It increases the lipophilicity of the molecule compared to its hydroxyl counterpart (2-cyanophenol), which can be crucial for its behavior in biological systems. The presence of the oxygen atom with its lone pairs of electrons can also influence the molecule's ability to form hydrogen bonds and coordinate with metal ions. The ortho-positioning of the propoxy group relative to the nitrile group can lead to specific intramolecular interactions and steric effects that influence the molecule's conformation and reactivity.

Scope and Significance of Current Research on this compound and its Derivatives

Current research on this compound and its derivatives is largely centered on their potential applications in medicinal chemistry. The compound itself serves as a key intermediate in the synthesis of more complex molecules designed to interact with biological targets.

Derivatives of this compound have been investigated for a variety of potential therapeutic uses. For instance, certain complex molecules incorporating the this compound moiety have been explored as non-selective β-adrenoceptor antagonists, which have applications in managing cardiovascular conditions. google.com Furthermore, derivatives are being studied for their potential as inhibitors of enzymes such as Glucose Regulated Protein 94 (Grp94) and branched-chain amino acid transaminases (BCAT1/2), which are implicated in cancer and other diseases. nih.govacs.org

Research has also delved into the development of this compound derivatives as potential agents for neurological disorders. smolecule.com The structural framework of this compound provides a scaffold that can be elaborated upon to create compounds with specific biological activities. A common synthetic route to these derivatives involves starting with 2-cyanophenol, which is then alkylated to introduce the propoxy group before further modifications are made. prepchem.com The ongoing research highlights the importance of this compound as a valuable building block in the quest for new and effective therapeutic agents. ontosight.aiontosight.ai

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Colorless oil nih.gov |

| CAS Number | 6609-58-1 |

Selected Research Findings on this compound Derivatives

| Research Area | Key Finding | Reference |

| Enzyme Inhibition | Derivatives of this compound have been synthesized and evaluated as selective inhibitors of Glucose Regulated Protein 94 (Grp94), a potential target in cancer therapy. | nih.gov |

| Cardiovascular Research | Complex molecules containing the this compound structure have been investigated as non-selective β-adrenoceptor antagonists. | google.com |

| Neurological Disorders | Research indicates that derivatives of this compound are being explored for their potential in treating neurological disorders. | smolecule.com |

| Anticancer Research | Substituted benzonitriles, including those with alkoxy groups, are being developed as inhibitors of branched-chain amino acid transaminases (BCATs), which play a role in some cancers. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-propoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLODJVVNLOYYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375177 | |

| Record name | 2-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-58-1 | |

| Record name | 2-Propoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6609-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Chemical Transformations of 2 Propoxybenzonitrile

Established Synthetic Routes for 2-Propoxybenzonitrile and Key Precursors

The synthesis of this compound is primarily achieved through strategic etherification and nitrile formation reactions. These methods allow for the efficient construction of the target molecule from readily available starting materials.

Etherification Reactions for Propoxy Group Introduction

The most common and direct method for introducing the propoxy group is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, the key precursor is 2-hydroxybenzonitrile (B42573) (also known as 2-cyanophenol), which is deprotonated by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an n-propyl halide (such as 1-bromopropane (B46711) or 1-iodopropane) to yield the desired ether. khanacademy.orgyoutube.com

The reaction is typically carried out in the presence of a base such as sodium hydroxide, potassium carbonate, or sodium hydride in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. The Williamson ether synthesis is a robust and widely used method due to its broad scope and reliability for forming both symmetrical and asymmetrical ethers. wikipedia.org

For instance, the reaction of 2-cyanophenol with epichlorohydrin, followed by treatment with sodium hydroxide, is a known route to produce 2-[(2,3-epoxy)propoxy]benzonitrile, a derivative of this compound. prepchem.com This highlights the adaptability of the etherification strategy.

Table 1: Representative Conditions for Williamson Ether Synthesis of Alkoxybenzonitriles

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Cyanophenol | n-Propyl bromide | K₂CO₃ | DMF | Heated | This compound | General Method masterorganicchemistry.comwikipedia.org |

| 2-Cyanophenol | Epichlorohydrin | Piperidine (cat.), then NaOH | Toluene, then THF | 115-120°C, then 40-50°C | 2-[(2,3-Epoxy)propoxy]benzonitrile | prepchem.com |

| 2-Cyanophenol | Trichloroethylene | Cs₂CO₃ | DMF | 80°C | (E)-1-(1,2-Dichlorovinyloxy)-2-cyanobenzene | clockss.org |

Nitrile Group Formation and Functionalization

An alternative synthetic approach involves the introduction of the nitrile group onto a benzene (B151609) ring that already bears a propoxy substituent. While less common for this specific molecule, general methods for nitrile formation can be applied. One such method is the Sandmeyer reaction, where an amino group on a propoxy-substituted aniline (B41778) is converted into a nitrile via a diazonium salt intermediate.

The synthesis of the key precursor, 2-cyanophenol, can be achieved through various methods, including the dehydration of salicylamide (B354443) using reagents like phosgene (B1210022) in a continuous flow system. google.com Another route involves the reaction of phenol (B47542) with methyl thiocyanate (B1210189) and aluminum chloride, followed by treatment with boron tribromide. prepchem.com

Functionalization in this context primarily refers to the strategic placement of the nitrile group. For example, the synthesis of 4-amino-3-propoxybenzonitrile (B13297967) often starts from propoxybenzene (B152792) derivatives, followed by nitration, reduction, and then cyanation, or by amination and subsequent nitrile group introduction. smolecule.com

Multicomponent Reactions in this compound Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most or all of the atoms of the starting materials. rug.nlmdpi.com These reactions are valued for their atom economy and ability to rapidly generate molecular diversity.

Research has demonstrated the use of this compound in multicomponent cyclization reactions. ku.edu For example, derivatives of this compound can act as substrates in reactions designed to build complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. In one such strategy, a Groebke-Blackburn-Bienaymé reaction (GBBR), which involves an α-aminoazine, an aldehyde, and an isocyanide, can be used. csic.es While a direct example starting with this compound is specific, the functional groups present (nitrile and the aromatic ring) allow it to be a building block in the design of novel MCRs to create diverse chemical libraries. csic.es

Chemical Reactivity and Functional Group Transformations

The chemical behavior of this compound is dictated by its three main components: the aromatic ring, the propoxy group, and the nitrile functionality. Each of these sites can undergo specific transformations. nih.gov

Oxidation Reactions of Aromatic and Alkyl Moieties in this compound Systems

The oxidation of 2-alkoxybenzonitrile systems can be complex. The aromatic ring is generally resistant to oxidation unless harsh conditions are employed. The alkyl (propoxy) chain, however, can be more susceptible to oxidation.

Under flash vacuum pyrolysis (FVP) conditions, 1-(2-alkoxyphenyl)alkaniminyl radicals, which can be conceptually related to 2-alkoxybenzonitriles, have been shown to yield 2-cyanophenol as a major product. researchgate.netrsc.org This suggests that dealkylation, a form of oxidative cleavage, can occur under specific, high-energy conditions, rather than direct oxidation of the alkyl chain or aromatic ring. researchgate.netrsc.org In studies on related lignin (B12514952) model compounds, fungal aromatic peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of non-phenolic ethers, indicating that enzymatic oxidation can lead to ether cleavage. researchgate.net While not a direct oxidation of the carbon skeleton, these transformations highlight the reactivity of the ether linkage.

Reduction Methodologies for the Nitrile Functionality

The nitrile group in this compound is a versatile functional handle that can be readily reduced to other important functionalities, primarily primary amines and aldehydes. libretexts.org

Reduction to Primary Amines: The conversion of aromatic nitriles to primary amines is a fundamental transformation in organic synthesis. nih.gov A variety of reducing agents and catalytic systems can accomplish this.

Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. libretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂), are also commonly used. commonorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Raney Nickel is a classic and efficient catalyst for this purpose, often used with potassium borohydride (B1222165) (KBH₄) in ethanol (B145695) to achieve high yields under mild conditions. commonorganicchemistry.comsemanticscholar.org Other catalysts like Palladium on carbon (Pd/C) are also employed. To suppress the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Transfer Hydrogenation: An alternative to using H₂ gas is transfer hydrogenation, where a hydrogen-donor molecule like isopropanol (B130326) is used in the presence of a catalyst. organic-chemistry.org

Other Systems: More recent methods include the use of iron(III) complexes with polymethylhydrosiloxane (B1170920) (PMHS) acs.org or diisopropylaminoborane (B2863991) with catalytic lithium borohydride (LiBH₄). organic-chemistry.org

Reduction to Aldehydes: Partial reduction of the nitrile group can yield aldehydes. This requires milder and more selective reducing agents.

Diisobutylaluminium hydride (DIBAL-H): This is a common reagent for the partial reduction of nitriles to aldehydes. The reaction is typically performed at low temperatures to prevent over-reduction to the amine. The intermediate imine is hydrolyzed during aqueous workup to afford the aldehyde.

Nickel-catalyzed reduction: A catalytic system using a nickel(II) complex and calcium hypophosphite has been reported for the reduction of various aromatic nitriles to their corresponding aldehydes in moderate to excellent yields. rsc.org

Table 2: Comparison of Reduction Methods for Aromatic Nitriles

| Product | Reagent/System | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Primary Amine | LiAlH₄ | Ether, THF | Powerful, non-selective, requires careful handling. | libretexts.org |

| Primary Amine | H₂ / Raney Ni | Ethanol (often with NH₃) | Catalytic, high pressure may be needed, risk of side products. | commonorganicchemistry.com |

| Primary Amine | Raney Ni / KBH₄ | Dry Ethanol | Mild conditions, high yields (up to 93%). | semanticscholar.org |

| Primary Amine | Fe(III) complex / PMHS | THF | Uses earth-abundant iron, inexpensive silane (B1218182) reductant. | acs.org |

| Aldehyde | DIBAL-H | Toluene, Hexane | Requires low temperature (-78°C), followed by hydrolysis. | General Method |

| Aldehyde | Ni(II) complex / Ca(H₂PO₂)₂ | Water/Ethanol | Catalytic, tolerates various functional groups. | rsc.org |

Nucleophilic Substitution Reactions on the Propoxy Linker and Aromatic Ring

The structure of this compound offers two primary sites for nucleophilic substitution: the aliphatic propoxy chain and the aromatic ring. Reactions at these sites are governed by distinct chemical principles.

Propoxy Linker: The propoxy group is an alkyl ether linkage. Nucleophilic attack on the sp3-hybridized carbon atoms of this chain typically requires harsh conditions or activation. The ether oxygen can be protonated under strong acidic conditions, making the alkyl group susceptible to displacement by a nucleophile in an SN2-type reaction. More commonly, the entire propoxy group can be cleaved. For instance, heating with strong acids like hydrobromic acid can cleave the ether bond, yielding 2-hydroxybenzonitrile and a propyl halide.

Aromatic Ring: Aromatic rings are inherently electron-rich and thus generally resistant to attack by nucleophiles. govtpgcdatia.ac.in However, the presence of the strongly electron-withdrawing nitrile (-CN) group deactivates the ring for electrophilic substitution but activates it for nucleophilic aromatic substitution (ArSN). govtpgcdatia.ac.in This activation is most pronounced at the ortho and para positions relative to the nitrile group. For a nucleophile to successfully substitute a group on the ring (like a halogen), the ring must typically be further activated by other electron-withdrawing groups, or the leaving group must be exceptionally good. govtpgcdatia.ac.in

In derivatives of this compound, such as those containing nitro groups, the potential for nucleophilic aromatic substitution is significantly enhanced. The synthesis of complex molecules often involves the introduction of a good leaving group (e.g., a halogen) or a strongly activating group (e.g., a nitro group) to facilitate these transformations. smolecule.com For example, a fluorine atom on the ring can be displaced by a nucleophile under relatively mild conditions if the ring is sufficiently activated.

Table 1: Examples of Nucleophilic Substitution Reactions in this compound Derivatives

| Substrate | Reagent/Nucleophile | Reaction Type | Product | Observations |

|---|---|---|---|---|

| 4-Halo-2-propoxybenzonitrile | Ammonia (or amine) | Nucleophilic Aromatic Substitution (SNAr) | 4-Amino-2-propoxybenzonitrile | The halogen at the para position to the activating -CN group is displaced by the nucleophile. |

| 2-Propoxy-4-nitrobenzonitrile | Sodium methoxide | Nucleophilic Aromatic Substitution (SNAr) | 2-Propoxy-4-methoxybenzonitrile | The nitro group strongly activates the ring, allowing for the displacement of a suitable leaving group. |

| 2-Hydroxybenzonitrile | 1-Bromo-3-chloropropane, followed by a nucleophile (e.g., piperidine) | Williamson Ether Synthesis / Nucleophilic Aliphatic Substitution | 2-(3-(Piperidin-1-yl)propoxy)benzonitrile | This two-step sequence first forms the propoxy linker via ether synthesis, followed by nucleophilic attack on the alkyl halide end of the chain. smolecule.com |

Stereoselective Synthesis of Chiral this compound Analogs

The creation of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. ijfans.org Chirality is typically introduced into the propoxy side chain, for example, by installing a substituent such as a hydroxyl or amino group at the C2 position. Achieving high stereoselectivity requires sophisticated synthetic strategies. ijfans.org

Key strategies for stereoselective synthesis include:

Use of Chiral Starting Materials: The synthesis can begin with a commercially available, enantiomerically pure building block. For instance, starting with a chiral propyl-epoxide or a chiral propanediol (B1597323) derivative ensures that the stereochemistry is incorporated from the outset. A documented synthesis of a complex analog started from (2S)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol to ensure the desired (S)-configuration in the final propoxy chain. google.com

Chiral Auxiliaries: A temporary chiral auxiliary can be attached to the molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com For example, chiral oxazolidinones can be used to control the stereochemical outcome of reactions. nih.gov

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) can be used to generate a large amount of an enantiomerically enriched product. mdpi.com This is often the most efficient and atom-economical method. acs.org

Table 2: Strategies for Stereoselective Synthesis of Chiral Analogs

| Target Chiral Analog | Synthetic Strategy | Chiral Source | Key Reaction | Potential Outcome |

|---|---|---|---|---|

| (S)-O-(2-Hydroxy-3-(isopropylamino)propoxy)benzonitrile | Chiral Building Block | (R)-Glycidol | Ring-opening of the chiral epoxide with 2-cyanophenol. | High enantiomeric excess (ee) of the desired (S)-enantiomer. |

| (S)-4-(3-(2-hydroxypropoxy)propoxy)benzonitrile | Chiral Starting Material | (2S)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | Williamson ether synthesis using the chiral alcohol. google.com | Preservation of the (S)-stereocenter. |

| Chiral α-substituted propoxybenzonitrile | Asymmetric Catalysis | Chiral Phosphoric Acid | Asymmetric addition to an α,β-unsaturated precursor. mdpi.com | Catalytic control of stereochemistry, high ee possible. |

| Chiral amine-containing analogs | Chiral Auxiliary | Chiral N-sulfinyl imine | Stereoselective radical alkylation of the auxiliary-bound imine. nih.gov | High diastereoselectivity directed by the auxiliary. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes. researchgate.net

The conventional synthesis of this compound is the Williamson ether synthesis, which involves reacting 2-hydroxybenzonitrile (2-cyanophenol) with a propyl halide (e.g., 1-bromopropane) in the presence of a stoichiometric base (like K₂CO₃ or NaH) and a polar aprotic solvent (such as DMF or acetonitrile). While effective, this method has drawbacks, including the use of hazardous solvents and the generation of salt byproducts.

Green chemistry offers several avenues for improvement:

Alternative Solvents: Replacing hazardous solvents with greener alternatives like water, supercritical CO₂, or ionic liquids can significantly reduce environmental impact. mdpi.com For ether syntheses, the use of phase-transfer catalysts can enable the reaction to proceed in a biphasic system with water, minimizing organic solvent use.

Catalysis: Moving from stoichiometric reagents to catalytic systems improves atom economy. acs.org For example, developing a catalytic cycle that avoids the use of a full equivalent of base would be a significant improvement.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org

Process Intensification: Designing one-pot or continuous flow reactions can increase efficiency, improve safety, and reduce waste. mdpi.com A flow synthesis setup can offer better control over reaction parameters and allow for safer handling of hazardous intermediates. mdpi.com

Table 3: Comparison of Conventional and Green Synthetic Approaches

| Aspect of Synthesis | Conventional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Solvent | DMF, Acetonitrile (B52724) | Water with phase-transfer catalyst, Ionic Liquids, Supercritical CO₂. mdpi.com | Safer Solvents & Auxiliaries |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic energy. semanticscholar.org | Design for Energy Efficiency |

| Reagents | Stoichiometric strong base (e.g., NaH, K₂CO₃) | Catalytic amount of a recyclable base or development of a novel catalytic cycle. | Catalysis, Atom Economy. acs.org |

| Process | Batch processing | Continuous flow synthesis. mdpi.com | Real-time analysis for Pollution Prevention, Inherently Safer Chemistry |

Spectroscopic and Analytical Methodologies for 2 Propoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2-propoxybenzonitrile. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms, their connectivity, and spatial relationships. organicchemistrydata.org

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The spectrum of this compound exhibits characteristic signals corresponding to the aromatic and propoxy groups.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the influence of the benzene (B151609) ring. The protons of the propoxy group (—O-CH₂-CH₂-CH₃) show distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom (O-CH₂). The chemical shifts (δ) are influenced by the electron-withdrawing nature of the cyano group and the electron-donating nature of the propoxy group.

For the related compound, 4-propoxybenzonitrile, the ¹H NMR spectrum in CDCl₃ shows the following signals: aromatic protons as two doublets (due to para-substitution), and the propoxy group protons with their characteristic splitting patterns. thieme-connect.com While specific data for this compound is less commonly published, the expected patterns would be analogous, with adjustments in chemical shifts due to the ortho-substitution.

Table 1: Representative ¹H-NMR Data for a Substituted Benzonitrile (B105546)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.00 - 7.60 | Multiplet | - |

| O-CH ₂-CH₂-CH₃ | ~4.00 | Triplet | ~6.5 |

| O-CH₂-CH ₂-CH₃ | ~1.85 | Sextet | ~7.0 |

| O-CH₂-CH₂-CH ₃ | ~1.05 | Triplet | ~7.4 |

Note: Data is generalized based on typical values for similar structures. Actual values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbon atom of the cyano group (C≡N) typically appears in the range of δ 115-120 ppm. The aromatic carbons show several signals in the region of δ 110-160 ppm. The carbon attached to the propoxy group (C-O) is shifted downfield due to the electronegativity of the oxygen atom. The three carbon atoms of the propoxy group will also have characteristic chemical shifts. For instance, in 4-propoxybenzonitrile, the carbon signals have been assigned, providing a reference for the expected shifts in the ortho isomer. thieme-connect.com

Table 2: Representative ¹³C-NMR Data for a Substituted Benzonitrile

| Carbon Assignment | Chemical Shift (δ) ppm |

| C ≡N | ~118 |

| Aromatic C -CN | ~104 |

| Aromatic C -O | ~162 |

| Aromatic C -H | 115 - 134 |

| O-C H₂-CH₂-CH₃ | ~70 |

| O-CH₂-C H₂-CH₃ | ~22 |

| O-CH₂-CH₂-C H₃ | ~10 |

Note: Data is generalized based on typical values for similar structures like 4-propoxybenzonitrile. thieme-connect.com Actual values can vary.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) in this compound Research

For more complex derivatives of this compound or for unambiguous assignment of all proton and carbon signals, advanced NMR techniques are employed. ipb.ptresearchgate.netnumberanalytics.com

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) establish correlations between coupled protons, helping to trace the connectivity within the propoxy chain and the aromatic ring. numberanalytics.com HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. numberanalytics.com These techniques are invaluable for confirming the complete molecular structure. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is particularly useful for determining the spatial proximity of atoms. mdpi.com For derivatives of this compound, NOESY can help to elucidate the conformation of the propoxy group relative to the benzonitrile ring by identifying through-space interactions between their respective protons. mdpi.com

The increasing complexity of synthetic derivatives often necessitates the use of these advanced 1D and 2D NMR methods for complete structural characterization. ipb.ptresearchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. wikipedia.org For this compound, with a molecular formula of C₁₀H₁₁NO, the expected exact molecular weight can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

Upon ionization in the mass spectrometer, the molecular ion (M⁺) of this compound is formed. msu.edu This ion can then undergo fragmentation, breaking into smaller, charged fragments. wikipedia.org The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for ethers include the cleavage of the C-C bond next to the oxygen and for aromatic compounds, the molecular ion peak is often strong due to the stable structure. libretexts.orgmiamioh.edu

Key expected fragments for this compound would arise from:

Loss of an ethyl radical (•CH₂CH₃) from the propoxy chain.

Loss of a propyl radical (•CH₂CH₂CH₃).

Cleavage of the ether bond.

Rearrangement reactions.

Analysis of these fragmentation patterns helps to confirm the presence of the propoxy group and the benzonitrile core. libretexts.orgnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. ncku.edu.tw

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 | Strong |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 | Medium |

The most prominent and diagnostic peak in the IR spectrum is the strong absorption from the nitrile (C≡N) group stretch, typically found around 2230 cm⁻¹. libretexts.org The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the existence of both the benzene ring and the propoxy chain. wvu.edu The strong C-O stretching vibrations are characteristic of the aryl ether linkage. wvu.edu

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. drugfuture.com Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.

Gas Chromatography (GC) : Due to its volatility, this compound is well-suited for GC analysis. In GC, the compound is vaporized and passed through a column with a stationary phase. libretexts.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. researchgate.net The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity determination. researchgate.net The choice of the column's stationary phase polarity is crucial for achieving good separation from impurities. libretexts.org

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for the separation and purification of this compound and its derivatives. ku.edu A liquid mobile phase carries the sample through a column packed with a solid stationary phase. drugfuture.com By varying the composition of the mobile phase (gradient elution) and the nature of the stationary phase (e.g., normal-phase or reversed-phase), a high degree of separation can be achieved. HPLC is particularly useful for less volatile or thermally unstable derivatives.

In both GC and HPLC, the detector response is plotted against time to produce a chromatogram. A pure sample of this compound will ideally show a single, sharp peak. drugfuture.com The presence of additional peaks indicates impurities, and their relative peak areas can be used to estimate the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a premier analytical technique that combines the potent separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. nih.gov This combination is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. thieme-connect.de The GC component separates individual compounds from a mixture based on their boiling points and interactions with the stationary phase of the GC column, while the MS component fragments the eluted compounds into ions and separates them based on their mass-to-charge (m/z) ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint. nih.govshimadzu.de

The analysis begins as the sample is vaporized and carried by an inert gas through a capillary column. thieme-connect.de The retention time, the time it takes for a compound to pass through the column, is a key characteristic used for identification. researchgate.net Upon exiting the column, molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). shimadzu.de The standard energy for EI is 70 electron volts (eV), which imparts sufficient energy to cause reproducible fragmentation of the molecule. shimadzu.dechromatographyonline.com

The expected fragmentation for this compound would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom, leading to the loss of an ethyl radical (•CH₂CH₃) from the propyl group.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the oxygen atom, followed by cleavage, which can be a characteristic fragmentation for compounds with sufficiently long alkyl chains. chromatographyonline.com

Cleavage of the Aryl-Oxygen Bond: Breakage of the bond between the benzene ring and the ether oxygen.

Loss of the Propoxy Group: The entire propoxy group can be lost.

The resulting ions are detected, and their relative abundances are plotted against their m/z ratios to create a mass spectrum. This spectrum can be compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for identification. nist.govwiley.comsepscience.com

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment Ion (m/z) | Predicted Lost Fragment | Proposed Fragment Structure |

|---|---|---|

| 161 | - | Molecular Ion [C₁₀H₁₁NO]⁺ |

| 132 | •CH₂CH₃ | [M - 29]⁺ |

| 120 | C₃H₅ | [M - 41]⁺ |

| 119 | C₃H₆ | [M - 42]⁺ |

| 103 | •OC₃H₇ | [C₇H₅N]⁺ (Benzonitrile cation) |

| 91 | C₄H₆O | [C₇H₅]⁺ (Tropylium ion) |

Table 2: Typical GC-MS Instrumental Parameters for Alkoxybenzonitrile Analysis

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness pressbooks.pubuniupo.it |

| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min pressbooks.pubconcawe.eu |

| Injection Mode | Splitless or Split (e.g., 5:1) pressbooks.pub |

| Injector Temperature | 250 - 280 °C pressbooks.pub |

| Oven Program | Initial 60 °C (1 min hold), ramp at 10 °C/min to 325 °C uniupo.it |

| MS Ionization Mode | Electron Impact (EI) at 70 eV shimadzu.de |

| Ion Source Temperature | 230 °C pressbooks.pub |

| Mass Analyzer | Quadrupole thieme-connect.de |

| Scan Range | 40-500 amu thieme-connect.de |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. sigmaaldrich.com It is particularly advantageous for compounds that are not sufficiently volatile for GC, are thermally unstable, or for when derivatization is not desirable. sigmaaldrich.com For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. concawe.eusisweb.com

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. More nonpolar compounds interact more strongly with the column and thus have longer retention times. The composition of the mobile phase is a critical parameter for controlling the separation. By varying the ratio of the organic solvent to water (either isocratically or using a gradient), the retention times of the analytes can be precisely controlled to achieve optimal separation. mdpi.com

For benzonitrile derivatives, a C18 or a Phenyl-type column is often effective. nist.govsisweb.com Phenyl columns can offer alternative selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. Detection is typically accomplished using an ultraviolet (UV) detector, as the benzene ring in this compound provides strong chromophores. sisweb.comresearchgate.net A wavelength of around 210 nm or 254 nm is often used for detection of aromatic compounds. sisweb.comeuropa.eupensoft.net

Method development in HPLC often involves screening different columns and mobile phase conditions (e.g., pH, organic solvent type, and gradient profile) to find the optimal conditions for separating the target analyte from any impurities or other components in the sample. sigmaaldrich.com For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations.

Table 3: Typical HPLC Method Parameters for Benzonitrile Derivatives

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1200 series or equivalent |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or Phenyl Column nist.govsisweb.com |

| Mobile Phase A | Water (often with a buffer like phosphate (B84403) or acid like TFA) mdpi.compensoft.net |

| Mobile Phase B | Acetonitrile or Methanol concawe.eusisweb.com |

| Elution Mode | Isocratic (e.g., 50:50 A:B) or Gradient mdpi.com |

| Flow Rate | 1.0 mL/min concawe.eu |

| Column Temperature | Ambient or controlled (e.g., 40 °C) mdpi.compensoft.net |

| Detector | UV/Vis or Diode Array Detector (DAD) europa.eu |

| Detection Wavelength | 210 nm or 254 nm sisweb.comeuropa.eu |

| Injection Volume | 10 - 20 µL pensoft.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzene |

| Benzonitrile |

| Methanol |

| p-Octyloxybenzonitrile |

Computational Chemistry and Molecular Modeling Approaches in 2 Propoxybenzonitrile Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure of molecules. southampton.ac.ukmdpi.com These first-principles calculations solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which is fundamental to a molecule's reactivity and properties. acs.orgtaylor.edu

For 2-propoxybenzonitrile, DFT calculations can be employed to determine key electronic descriptors. Methods like B3LYP in combination with a suitable basis set such as 6-311++G(d,p) are commonly used for such organic molecules. nih.gov These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrile group would be expected to be an electron-withdrawing region, while the oxygen of the propoxy group and the benzene (B151609) ring would be comparatively electron-rich. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Representative Electronic Properties of a Benzonitrile (B105546) Derivative Calculated by DFT

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are representative examples for a substituted benzonitrile and are intended for illustrative purposes.

Molecular Dynamics Simulations and Conformational Analysis of this compound

The flexible propoxy group of this compound allows it to adopt multiple spatial arrangements, or conformations. researchgate.net Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them. avogadro.cc This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

A common approach to conformational analysis is a systematic or stochastic search of the molecule's potential energy surface. avogadro.ccresearchgate.net This involves rotating the rotatable bonds, such as the C-O and C-C bonds of the propoxy group, and calculating the energy of each resulting conformation using a force field like MMFF94. avogadro.cc This process identifies low-energy conformers, such as gauche and anti (trans) arrangements of the propoxy chain. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.govjinr.ru In an MD simulation, the atoms of the molecule are treated as classical particles, and their movements are calculated by solving Newton's equations of motion. jinr.ru By simulating the molecule over a period of time (from picoseconds to microseconds), it is possible to observe transitions between different conformations and to understand the molecule's flexibility. biorxiv.org For this compound, an MD simulation could reveal the relative populations of different conformers at a given temperature and the timescale of their interconversion.

Table 2: Relative Energies of Hypothetical this compound Conformers

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti (Trans) | ~180° | 0.0 | 65 |

| Gauche | ~60° | 0.5 | 35 |

| Eclipsed | ~0° | 4.0 | <1 |

Note: This table presents hypothetical data for illustrative purposes to show the expected relative stability of different conformers.

In Silico Prediction of Ligand-Receptor Binding Modes for this compound Derivatives

In silico techniques, particularly molecular docking, are widely used in drug discovery to predict how a small molecule (a ligand) might bind to a biological target, such as a protein receptor. mdpi.comrjraap.com This is highly relevant for derivatives of this compound, as the benzonitrile scaffold is present in numerous biologically active compounds. acs.orgresearchgate.net

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the quality of the fit using a scoring function. nih.gov This process can predict the preferred binding pose of the ligand and estimate its binding affinity. For a series of this compound derivatives, docking studies could be used to understand how modifications to the molecule affect its interaction with a target receptor. For example, the nitrile group might form a key hydrogen bond, while the propoxy group could occupy a hydrophobic pocket.

These studies can guide the synthesis of new derivatives with improved potency and selectivity. By analyzing the predicted binding modes, medicinal chemists can make informed decisions about which parts of the molecule to modify to enhance its interactions with the target. mdpi.com

Table 3: Representative Molecular Docking Results for a Benzonitrile Analog against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Analog 1 | -8.5 | LYS745, MET793 | Hydrogen Bond with Nitrile |

| Analog 2 | -7.9 | LEU844, VAL726 | Hydrophobic Interaction with Propoxy Group |

| Analog 3 | -9.2 | ASP855 | Ionic Interaction with a Basic Moiety |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

De Novo Design and Virtual Screening for Novel this compound Analogs

Beyond modifying existing structures, computational methods can be used to design entirely new molecules. De novo design algorithms build novel molecular structures from scratch, often by connecting small chemical fragments in a rule-based manner within the binding site of a target receptor. acs.orgnih.gov This approach allows for the exploration of a much wider chemical space than is available in existing compound libraries.

Virtual screening is another powerful technique for identifying novel compounds. sci-hub.se It involves computationally screening large databases of virtual compounds to identify those that are most likely to be active against a specific target. sci-hub.se This can be done through ligand-based methods, which search for molecules with similar properties to known active compounds, or structure-based methods, which use docking to assess the fit of each molecule in a target's binding site.

For this compound, these techniques could be used to design and identify novel analogs with potentially improved properties. For example, a virtual screen could be performed on a large chemical database to find other molecules that fit into a target receptor in a similar way to a known active benzonitrile derivative. The top-scoring hits from the virtual screen could then be synthesized and tested experimentally, significantly streamlining the drug discovery process.

Pharmacological and Biological Activity Investigations of 2 Propoxybenzonitrile Derivatives

Enzyme Inhibition and Modulation Studies

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in cellular signaling. mdpi.comnih.gov The inhibition of these enzymes can lead to various therapeutic effects, including vasodilation and anti-inflammatory responses. mdpi.comnih.gov Some derivatives of 2-propoxybenzonitrile have been investigated for their potential to inhibit phosphodiesterases. For instance, certain 2-phenyl-substituted imidazotriazinones, which may include a propoxybenzonitrile moiety, have been explored as phosphodiesterase V inhibitors. google.com PDE4, in particular, is a key enzyme in immune and central nervous system cells, and its inhibition has been studied for procognitive, neuroprotective, and anti-inflammatory effects. wikipedia.org

Branched-Chain Amino Acid Transaminase (BCAT) Inhibition

Branched-chain amino acid transaminases (BCATs) are enzymes that play a crucial role in the metabolism of branched-chain amino acids (BCAAs). nih.gov There are two main isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2. nih.gov Inhibition of BCATs has been explored as a therapeutic strategy in various diseases, including cancer and neurological disorders. acs.orgnih.gov A notable derivative, 4-[2,6-Dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-2-(2-methylphenoxy)-5-propoxybenzonitrile, has been identified as a potent dual inhibitor of BCAT1 and BCAT2. nih.gov This compound, part of the (trifluoromethyl)pyrimidinedione class, was discovered through high-throughput screening and optimized with the guidance of X-ray crystal structures. nih.gov Studies have shown that BCAT inhibitors can alleviate airway inflammation and remodeling in animal models of childhood asthma. nih.gov

Menin-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction Inhibition

The interaction between the proteins menin and mixed lineage leukemia (MLL) is a critical factor in the development of certain types of acute leukemia. nih.govnih.gov Disrupting this protein-protein interaction (PPI) with small molecules is a promising therapeutic approach. nih.govnih.gov Several this compound derivatives have emerged from high-throughput screening as inhibitors of the menin-MLL interaction. nih.govumich.edu One such compound, 4-(2-hydroxy-3-(4-(hydroxydiphenylmethyl)piperidin-1-yl)propoxy)benzonitrile, was identified as an initial hit with a half-maximal inhibitory concentration (IC50) of 12.8 μM. nih.govumich.edu Through structure-based design and optimization, more potent inhibitors have been developed. For example, MIV-6R, an aminomethylpiperidine (B13870535) derivative, demonstrated an IC50 of 56 nM. nih.govpdbj.org These inhibitors function by mimicking the key interactions of MLL with menin, occupying hydrophobic pockets on the menin surface. nih.gov

Table 1: Menin-MLL Interaction Inhibitors

| Compound | Description | IC50 (nM) |

|---|---|---|

| MLS001171971 (MIV-1) | Hydroxymethylpiperidine class | 12,800 nih.govumich.edu |

| MIV-6R | Aminomethylpiperidine class | 56 nih.govpdbj.org |

| MIV-3R | Hydroxymethylpiperidine class | - |

Receptor Ligand Binding and Allosteric Modulation

Calcium-Sensing Receptor (CaSR) Modulation by this compound Analogs

The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a vital role in maintaining calcium homeostasis. nih.govresearchgate.net Allosteric modulators of CaSR can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to calcium. nih.gov An analog of this compound, NPS-2143 (2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile), is a well-characterized CaSR NAM. nih.govnih.gov Structural studies have shown that NPS-2143 binds within the seven-transmembrane (7TMD) domain of the receptor. nih.gov This binding site is also occupied by positive modulators. nih.gov The binding of NPS-2143 induces a conformational change in the 7TMD, leading to an inactive state of the receptor. nih.govpdbj.org This modulation has been shown to affect CaSR internalization, a process dependent on β-arrestin. nih.govresearchgate.net

Histamine (B1213489) H3 and H4 Receptor Ligand Affinity Studies

Histamine receptors are a class of G protein-coupled receptors that mediate the effects of histamine in the body. The H3 and H4 receptors are particularly important in the central nervous system and the immune system, respectively. nih.govnih.gov Several this compound derivatives have been investigated for their affinity to these receptors. For example, 4-[3-(Piperidin-1-yl)propoxy]benzonitrile has been studied as a ligand for both H3 and H4 receptors. nih.govnih.gov Research has shown that integrating a 3-piperidinopropoxyphenyl moiety, a pharmacophore for the H3 receptor, into other structural scaffolds can result in compounds with high affinity for the H3 receptor. nih.govresearchgate.net One such derivative, N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine, exhibited a high affinity for the human H3 receptor with a Ki value of 4.49 nM. nih.govresearchgate.net Some compounds have been designed to have dual activity, acting as both H3 receptor ligands and inhibitors of histamine Nτ-methyltransferase (HMT). researchgate.net

Table 2: Histamine Receptor Ligand Affinities

| Compound | Receptor | Affinity (Ki) |

|---|---|---|

| N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine | Human H3 Receptor | 4.49 nM nih.govresearchgate.net |

| A series of 4-(3-piperidinopropoxy)phenyl derivatives | Human H3 Receptor | Up to 0.42 nM researchgate.net |

Serotonin (B10506) Receptor System Interactions

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a widespread family of neurotransmitter receptors that mediate a vast array of physiological functions in the central and peripheral nervous systems. nih.govacnp.org Their modulation is a key strategy in the treatment of various disorders, including depression, anxiety, and psychosis. nih.govnih.gov The 5-HT receptor family is diverse, with at least seven distinct classes (5-HT1 to 5-HT7), many of which have multiple subtypes. acnp.orgnih.gov

While extensive research has been conducted on various chemical scaffolds that interact with serotonin receptors, direct studies on the interaction of this compound with the serotonin receptor system are not prominently documented in publicly available research. However, the broader class of benzonitrile (B105546) derivatives has been explored for activity at these targets. For instance, derivatives of benzonitrile have been incorporated into ligands targeting serotonin receptors. Pimavanserin, a notable inverse agonist at the 5-HT2A receptor, contains a substituted benzonitrile moiety, although it is a 4-substituted propoxybenzonitrile derivative. mdpi.comnih.gov Furthermore, other benzonitrile compounds, such as 2-(2-hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile (Bucindolol), have been identified as interacting with adrenergic receptors, which share structural and functional similarities with serotonin receptors as G-protein coupled receptors (GPCRs). drugbank.comdrugbank.com The exploration of arylpiperazine derivatives has also been a fruitful area for developing 5-HT1A receptor ligands. acnp.org

The potential for this compound derivatives to interact with serotonin receptors would likely depend on the addition of other pharmacophoric features, such as a basic amine group, which is a common feature in many serotonin receptor ligands. nih.gov Future research could involve synthesizing derivatives of this compound that incorporate such features and screening them for affinity at various 5-HT receptor subtypes.

In Vitro Cellular Pathway Analysis and Biological Target Identification

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action and therapeutic potential. nih.govnih.gov Various strategies, including computational methods, chemical proteomics, and affinity chromatography, are employed to deconvolute the specific proteins or pathways a compound interacts with. creative-biolabs.comsemanticscholar.org

For this compound, its role has been documented as a synthetic intermediate in the development of selective inhibitors for Glucose Regulated Protein 94 (Grp94). nih.govresearchgate.net Grp94 is a molecular chaperone from the heat shock protein 90 (Hsp90) family, which plays a crucial role in protein folding and quality control within the endoplasmic reticulum. The inhibition of Hsp90 and its isoforms like Grp94 is a validated strategy in cancer therapy, as tumor cells often over-rely on these chaperones to maintain the stability of mutated and oncogenic proteins. ku.edu

In the synthesis of Grp94 inhibitors based on the Radamide scaffold, this compound was used as a starting material. nih.govresearchgate.net The subsequent derivatives were evaluated in cellular assays to determine their effect on specific pathways. These investigations help to confirm that the biological activity of the final compounds is mediated through the intended target, in this case, Grp94. nih.govresearchgate.net While this compound itself is not the final active molecule, its use in the synthetic pathway is integral to creating the ultimate Grp94-selective inhibitors.

Biological Activity Evaluation and Structure-Activity Relationship (SAR) Studies

Anti-proliferative and Potential Anticancer Properties

The search for novel anticancer agents is a major focus of medicinal chemistry, with many studies centered on the design and synthesis of compounds that can inhibit the growth of cancer cells. nih.govrjraap.com Structure-activity relationship (SAR) studies are crucial in this process, as they help to identify the chemical features responsible for the desired biological activity, guiding the development of more potent and selective drugs. nih.govmdpi.combohrium.com

Derivatives of this compound have been investigated for their anti-proliferative effects. Specifically, as part of a study to develop Grp94-selective inhibitors, compounds derived from a scaffold that utilized this compound in its synthesis were tested for their ability to inhibit the proliferation of the MDA-MB-231 human breast cancer cell line. nih.gov This cell line is a common model for studying aggressive, metastatic breast cancer. The anti-proliferative assay involved treating the cells with the compounds for 72 hours and then determining the percentage of viable cells. nih.gov

Patents have also been filed for compounds containing the this compound moiety, such as 3-(4-(1,2,4-oxadiazol-5-yl)-2-propoxybenzonitrile, which claim anti-proliferative activity. patentguru.com Another patent describes cis-imidazoline derivatives, synthesized from intermediates like 4-methoxy-2-propoxy-benzonitrile, that inhibit the MDM2-p53 interaction and exhibit potent anti-proliferative activity against cancer cells with wild-type p53. google.com These findings suggest that the this compound scaffold can be a component of molecules with significant anticancer potential.

Table 1: Anti-proliferative Activity of a this compound-derived Compound

| Cell Line | Compound Type | Assay | Findings | Source |

| MDA-MB-231 | Grp94 Inhibitor Intermediate | MTS/PMS Cell Proliferation Assay | Used in anti-proliferative assay; specific results for the intermediate not detailed, but final compounds showed activity. | nih.gov |

| Cancer cells with wild-type p53 | cis-imidazoline derivative | Cell-based assays | Accumulation of p53, induction of p21, and cell cycle arrest, leading to potent anti-proliferative activity. | google.com |

Antimicrobial Potential

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. nih.govresearcherslinks.com While there is a broad interest in the antimicrobial properties of various heterocyclic compounds, specific studies focusing on the antimicrobial potential of this compound are limited in the available literature. mdpi.commdpi.com

However, related chemical classes have shown promise. Oxime derivatives, for example, have been reported to possess a wide range of biological activities, including antimicrobial effects. semanticscholar.orgbrieflands.com Research into coumarin (B35378) derivatives has also demonstrated their potential to act as antibacterial agents and to modulate the activity of existing antibiotics. nih.gov Furthermore, studies on monosaccharide esters have revealed antibacterial activity, particularly against Gram-positive bacteria. nih.gov Given that this compound can be derivatized to include oxime or other functional groups known to confer antimicrobial activity, it represents a scaffold that could be explored for this purpose. Future research could focus on synthesizing and screening a library of this compound derivatives against a panel of pathogenic bacteria and fungi.

Antioxidant Activity of Amphiphilic Oxime and Amidoxime (B1450833) Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. semanticscholar.org Antioxidants are molecules that can mitigate this damage. nih.gov New amphiphilic benzamidoxime (B57231) and benzoxime derivatives have been synthesized and evaluated for their antioxidant capacity. researchgate.netchem-soc.si

In one study, a series of amphiphilic molecules were created, and their ability to scavenge the free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) was measured. researchgate.netchem-soc.si The research found that benzamidoxime derivatives demonstrated the highest antioxidant potential, followed by benzoxime derivatives. nih.govresearchgate.netchem-soc.si The presence of the amidoxime group was identified as an important factor for enhancing antioxidant activity. researchgate.net The amphiphilic nature of these compounds makes them potentially useful for counteracting oxidative processes in systems with both aqueous and lipid phases, such as cell membranes. researchgate.netchem-soc.si

Although this particular study started from 4-cyanophenol to create the benzonitrile core, the findings on the resulting benzoxime and benzamidoxime structures are highly relevant. chem-soc.si They suggest that converting the nitrile group of this compound into an oxime or, more effectively, an amidoxime could yield compounds with significant antioxidant properties.

Table 2: Antioxidant Activity of Benzamidoxime and Benzoxime Derivatives

| Compound Class | Assay | Key Finding | Source |

| Benzamidoxime derivatives | DPPH radical scavenging | Highest antioxidant activity in the series. | researchgate.netchem-soc.si |

| Benzoxime derivatives | DPPH radical scavenging | Moderate antioxidant activity, less than benzamidoximes. | researchgate.netchem-soc.si |

Cardiovascular and Cerebrovascular Effects

Compounds that affect the cardiovascular and cerebrovascular systems are crucial for treating conditions like hypertension, arrhythmia, and stroke. nih.govnih.gov While direct pharmacological studies on this compound are not widely published, research on structurally similar benzonitrile derivatives provides insights into potential activities.

For instance, o-(2-Hydroxy-3-(isopropylamino)propoxy)benzonitrile, a compound that shares the propoxybenzonitrile core, has been investigated. ontosight.ai This structure is reminiscent of beta-blockers, a class of drugs widely used for cardiovascular conditions. Indeed, this compound is also known as Bucindolol, an adrenergic beta-antagonist. drugbank.comdrugbank.com The synthesis of a radiolabeled version of this compound for imaging β1-adrenoceptors has also been explored. nih.gov

Other research has examined the cardiovascular effects of various phenoxyalkylamine derivatives and dihydropyridine (B1217469) derivatives, some of which include a nitrile group, for their effects on blood pressure, heart rate, and vascular contraction. nih.govnih.govnih.gov The structure-activity relationships of compounds like Disopyramide, an antiarrhythmic drug, have been studied to design new anticonvulsants with improved cardiac safety profiles. nih.gov These studies underscore the potential for the propoxybenzonitrile scaffold to be incorporated into cardiovascularly active agents. A patent has also noted a "cardiac effect" related to this compound. google.com Further investigation would be needed to characterize the specific cardiovascular and cerebrovascular profile of this compound and its derivatives.

Research into Urogenital System Applications

Research into the application of this compound derivatives has extended to the urogenital system, particularly concerning the calcium-sensing receptor (CaSR). The CaSR is integral to regulating calcium and parathyroid hormone (PTH) levels, which are critical for kidney function. One notable derivative, NPS-2143 (2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile), is a potent and selective CaSR antagonist. nih.gov This compound has been shown to correct increased signaling pathways associated with gain-of-function mutations in CaSR. nih.gov In animal models of Autosomal Dominant Hypocalcemia (ADH), a condition affecting calcium regulation, administration of NPS-2143 leads to a notable increase in cytoplasmic calcium and PTH concentrations. nih.gov While not a direct treatment for a urogenital disease, this modulation of calcium and PTH homeostasis is fundamentally linked to the physiological processes governed by the kidneys within the urogenital system. Additionally, some databases categorize compounds like 2-Acetoxybenzonitrile, a related benzonitrile derivative, under models for "Other Urinary System Disease". ambeed.com

Mechanisms of Action Elucidation at the Molecular and Cellular Level

The mechanisms of action for this compound derivatives are diverse, targeting a range of proteins and pathways at the molecular level.

A significant area of research has focused on the inhibition of protein-protein interactions (PPIs) critical for disease progression. Derivatives of this compound have been developed as small-molecule inhibitors of the interaction between menin and mixed lineage leukemia (MLL) protein, a key driver in acute leukemias. nih.gov These compounds function by occupying the binding pocket on menin that MLL would normally use, thereby disrupting the formation of the oncogenic complex. nih.gov

Another elucidated mechanism involves the inhibition of specific enzymes. For instance, (Trifluoromethyl)pyrimidinedione-based derivatives incorporating a this compound moiety have been identified as inhibitors of branched-chain aminotransferases BCAT1 and BCAT2. acs.org Co-crystal structures revealed that these inhibitors can adopt multiple binding modes within the enzyme's active site, driven by the acidity of the pyrimidinedione core and interactions with peripheral substituents. acs.org

Derivatives have also been designed as modulators of receptor activity. The compound NPS-2143 acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR). nih.gov It binds to the receptor and antagonizes its activity, which is particularly relevant for correcting signaling pathways in certain genetic disorders. nih.gov

Furthermore, this compound derivatives have been developed as selective inhibitors of Glucose regulated protein 94 (Grp94), the endoplasmic reticulum-resident member of the Hsp90 family of molecular chaperones. researchgate.net These inhibitors bind to the N-terminal ATP-binding site of Grp94, exploiting a unique hydrophobic pocket not present in other Hsp90 isoforms to achieve selectivity. researchgate.netnih.gov This inhibition can induce conformational changes in Grp94 and has been shown to result in superior anti-migratory activity in metastasis models. researchgate.net

Finally, research has demonstrated that integrating a 3-piperidinopropoxyphenyl moiety, a common pharmacophore derived from the this compound structure, into a 2-aminopyrimidine (B69317) core can yield potent ligands for the histamine H3 receptor (hH3R). dovepress.comresearchgate.net For example, the compound N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine showed high affinity for the hH3R. dovepress.comresearchgate.net

Interactive Table: Potency of this compound Derivatives This table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) for selected derivatives against their respective targets.

| Compound Name/Number | Target | Activity Type | Value |

|---|---|---|---|

| MIV-6R | Menin-MLL Interaction | IC50 | 56 nM nih.gov |

| MIV-1 | Menin-MLL Interaction | IC50 | 10.8 μM nih.gov |

| N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine (compound 5) | Human Histamine H3 Receptor (hH3R) | Ki | 4.49 ± 1.25 nM dovepress.comresearchgate.net |

| NSC-42186 | Histone Acetyltransferase 1 (HAT1) | IC50 | 62.6 μM nih.gov |

Co-crystallography and Structural Biology of Protein-Ligand Complexes with this compound Derivatives

Structural biology, particularly X-ray co-crystallography, has been instrumental in understanding how this compound derivatives interact with their protein targets at an atomic level. These studies provide a visual blueprint of the binding mode, guiding further structure-based drug design.

Menin-Inhibitor Complexes: Co-crystal structures of menin in complex with hydroxy- and aminomethylpiperidine derivatives have been determined. nih.gov These structures revealed that the small-molecule inhibitors closely mimic the key interactions of the natural MLL protein with menin. nih.gov For example, the structure of MIV-5 bound to menin confirmed a predicted water-mediated hydrogen bond with the residue Tyr276. nih.gov Structural data from the menin–MIV-3R co-crystal structure enabled the rational design of MIV-4, where the introduction of a fluorine atom resulted in a two-fold improvement in potency. nih.gov

BCAT1-Inhibitor Complexes: Researchers successfully co-crystallized the enzyme BCAT1 with (Trifluoromethyl)pyrimidinedione-based inhibitors containing the this compound scaffold. acs.org The resulting structures were surprising, revealing that the inhibitors could adopt multiple binding modes within the active site. The intrinsic acidity of the pyrimidinedione core was identified as a key driver for target binding, while flexibility in the binding pocket accommodated different orientations depending on the peripheral groups of the ligand. acs.org

PPARδ-Ligand Complexes: Crystal structures of the ligand-binding domain (LBD) of human peroxisome proliferator-activated receptor delta (PPARδ) have been solved in complex with phenylpropanoic acid derivatives featuring successively longer n-alkoxy groups, including propoxy groups. nih.gov These structures show that the alkoxy chains are accommodated in a specific pocket of the LBD known as "arm 2". nih.gov The conformations of methoxy, ethoxy, and propoxy groups within this pocket were found to be very similar. nih.gov

Grp94-Inhibitor Complexes: Co-crystallization of inhibitors with Glucose regulated protein 94 (Grp94) has provided significant insight into their selectivity. nih.gov These studies revealed a unique, extended hydrophobic binding pocket within Grp94 that is not found in other Hsp90 family members. researchgate.netnih.gov Inhibitors designed to exploit this secondary pocket, such as those based on the BnIm scaffold, induce a conformational change in the protein upon binding. nih.gov The crystal structure of compound 48, a derivative of this scaffold, bound to Grp94 clearly shows the ligand occupying this pocket. researchgate.net

These structural studies are crucial, as they transform our understanding from binding affinity numbers to a three-dimensional appreciation of the molecular interactions, enabling the rational design of next-generation inhibitors with improved potency and selectivity. schrodinger.com

Applications in Materials Science Research

Exploration of Novel Material Development Utilizing Benzonitrile (B105546) Moieties

The benzonitrile moiety is a key component in the design of a wide array of novel materials due to its electronic properties and ability to participate in the formation of advanced polymeric and crystalline structures. Research into related benzonitrile compounds provides a foundation for understanding the potential of 2-Propoxybenzonitrile.

For instance, benzonitrile derivatives are utilized as intermediates in the synthesis of specialty chemicals and materials. The nitrile group can undergo reactions such as reduction to amines or hydrolysis to carboxylic acids, enabling the creation of more complex molecules. In a specific example, a novel benzoxazine (B1645224) monomer incorporating a benzonitrile moiety was synthesized and found to significantly accelerate the thermal curing process of the resulting polybenzoxazine composite. This suggests that the inclusion of a benzonitrile group can be a strategic approach to tailor the processing and properties of thermosetting polymers.

While direct research on polymers derived exclusively from this compound is limited, the principles observed with other benzonitrile derivatives are applicable. The propoxy group in this compound could enhance the solubility of resulting polymers in organic solvents, a crucial factor for solution-based processing techniques. Furthermore, the steric bulk of the propoxy group could influence the packing of polymer chains, affecting the material's mechanical and thermal properties.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Role of this compound | Anticipated Properties |

| Polyimides | As a modified monomer after conversion of the nitrile to an amine or carboxylic acid. | Enhanced solubility, modified thermal stability. |

| Polybenzoxazines | As a comonomer to accelerate curing and modify properties. | Faster processing times, altered mechanical strength. |

| Coordination Polymers | As a ligand coordinating to metal centers through the nitrile nitrogen. | Tunable electronic and magnetic properties. |

Detailed research findings on related compounds, such as 4-Amino-3-propoxybenzonitrile (B13297967), indicate its use as a versatile intermediate in organic synthesis, with potential applications in medicinal chemistry and material science. smolecule.com The synthesis of this compound often starts from propoxybenzene (B152792) derivatives, highlighting the accessibility of the propoxy-substituted benzonitrile scaffold. smolecule.com

Role in Functional Materials and Catalysis Research